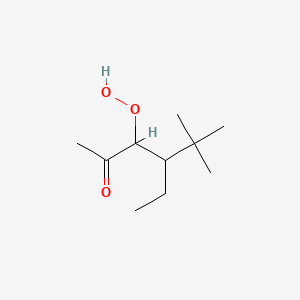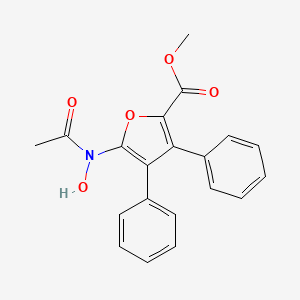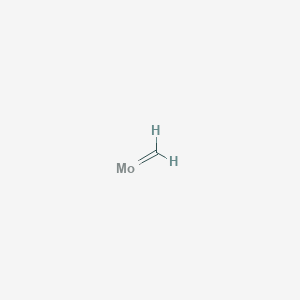
Methylidenemolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidenemolybdenum is a compound that features a molybdenum atom double-bonded to a methylene group. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Molybdenum, a transition metal, is known for its high melting point and resistance to corrosion, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylidenemolybdenum typically involves the reaction of molybdenum hexacarbonyl with methyllithium. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction can be represented as follows:
Mo(CO)6+CH3Li→Mo(=CH2)+LiCO2H
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using high-purity reagents and solvents to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylidenemolybdenum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum oxides.
Reduction: Can be reduced to form lower oxidation state molybdenum compounds.
Substitution: Undergoes substitution reactions where the methylene group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Uses various organic ligands under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation state molybdenum compounds
Substitution: Various organomolybdenum compounds depending on the substituent used.
Applications De Recherche Scientifique
Methylidenemolybdenum has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in olefin metathesis.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of methylidenemolybdenum involves its ability to form stable complexes with various organic molecules. This is primarily due to the presence of the molybdenum-carbon double bond, which allows for the formation of stable intermediates during chemical reactions. The molecular targets and pathways involved include interactions with organic substrates to facilitate bond formation and cleavage, making it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Molybdenum trioxide (MoO₃)
- Molybdenum disulfide (MoS₂)
- Ammonium molybdate ((NH₄)₂MoO₄)
Uniqueness
Methylidenemolybdenum is unique due to its specific structure, featuring a molybdenum-carbon double bond. This structural feature imparts distinct reactivity patterns, particularly in catalytic applications, making it more versatile compared to other molybdenum compounds .
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry
Propriétés
Numéro CAS |
127682-96-6 |
|---|---|
Formule moléculaire |
CH2Mo |
Poids moléculaire |
109.98 g/mol |
Nom IUPAC |
methylidenemolybdenum |
InChI |
InChI=1S/CH2.Mo/h1H2; |
Clé InChI |
IBLQFKKQXXTTPI-UHFFFAOYSA-N |
SMILES canonique |
C=[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


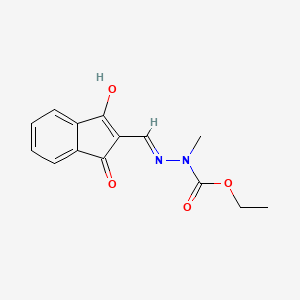
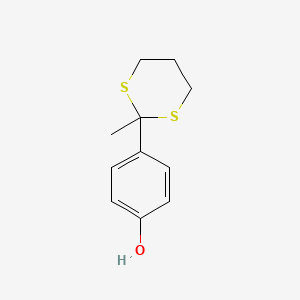
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
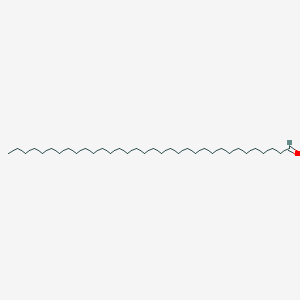


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
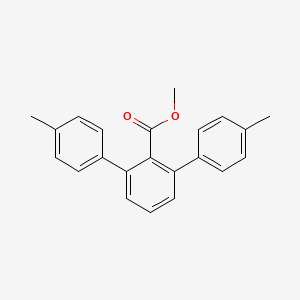
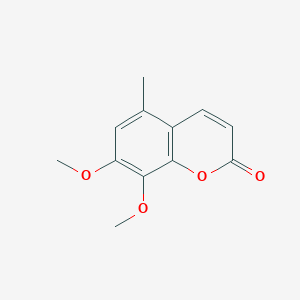
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

